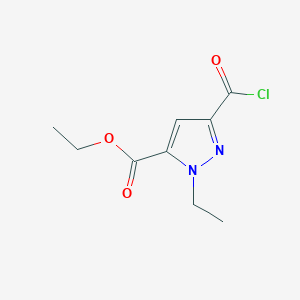

ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a chlorocarbonyl group, and a carboxylate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl group at the 3-position of the pyrazole ring. The general reaction scheme is as follows:

Starting Material: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Reagent: Phosgene (COCl₂)

Solvent: Anhydrous dichloromethane (DCM)

Temperature: 0°C to room temperature

Reaction Time: Several hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols; solvents like dichloromethane or tetrahydrofuran (THF); reaction temperatures ranging from 0°C to room temperature.

Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to reflux.

Reduction: Reducing agents like LiAlH₄; solvents like THF or diethyl ether; reaction temperatures ranging from 0°C to room temperature.

Major Products Formed

Nucleophilic Substitution: Amides, esters, or thioesters.

Hydrolysis: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a compound with diverse applications, particularly in medicinal chemistry and organic synthesis. It is a pyrazole derivative featuring a five-membered ring containing two nitrogen atoms, with a chlorocarbonyl group and an ethyl substituent that contribute to its chemical properties and reactivity.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a precursor for synthesizing various pharmaceutical compounds. It can be employed as a building block for creating bioactive molecules, including potential treatments for cancer and inflammatory diseases. The compound's mechanism of action may involve interactions with specific molecular targets, potentially acting as an enzyme inhibitor or receptor ligand.

- Organic Synthesis It is utilized as an intermediate in organic synthesis. The chlorocarbonyl group's presence makes the compound reactive, enabling it to participate in various chemical transformations.

Synthesis

The synthesis of this compound typically involves reacting ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The mixture is then quenched with water, and the product is extracted using an organic solvent. Purification is generally achieved through recrystallization or column chromatography.

Related Compounds

Compounds sharing structural similarities with ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate have been explored, indicating the potential for broader applications based on pyrazole derivatives:.

Pharmacological potential

Research suggests that ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate may possess pharmacological properties. It has been explored for its anti-inflammatory and antimicrobial activities, suggesting its utility in medicinal chemistry. The mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors, which could modulate various biological pathways.

Mecanismo De Acción

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of receptor function.

Comparación Con Compuestos Similares

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.

Ethyl 3-(bromocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and selectivity in chemical reactions.

Ethyl 3-(hydroxymethyl)-1-ethyl-1H-pyrazole-5-carboxylate: Formed by the reduction of the chlorocarbonyl group, exhibiting different chemical properties and reactivity.

The presence of the chlorocarbonyl group in this compound imparts unique reactivity, making it a valuable intermediate in various chemical transformations and applications.

Actividad Biológica

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of this compound, characterized by a chlorocarbonyl group and an ethyl substituent, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN2O3, with a molar mass of approximately 230.65 g/mol. The presence of the chlorocarbonyl group allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites in proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor ligand . The chlorocarbonyl group can interact with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. This mechanism is vital for its potential therapeutic applications in treating various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antimicrobial Activity : this compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Receptor modulation |

| Ethyl 3-(bromo)-1-methyl-1H-pyrazole-5-carboxylate | Anticancer | Induction of apoptosis via receptor interaction |

| Ethyl 3-(methyl)-1-isopropyl-1H-pyrazole-5-carboxylate | Antioxidant | Scavenging free radicals |

Propiedades

IUPAC Name |

ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARPUKDWVYNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.